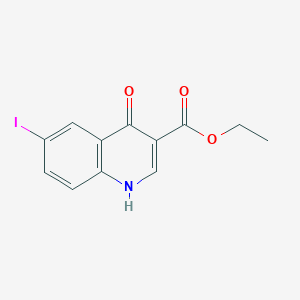

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 302949-01-5. It has a molecular weight of 343.12 and its IUPAC name is ethyl 6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate .

Synthesis Analysis

The synthesis of this compound can be achieved through the Gould–Jacobs reaction, which is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The series of reactions begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3, (H,14,15) and the InChI key is NPZATCMFCFASBE-UHFFFAOYSA-N .Chemical Reactions Analysis

In the Gould–Jacobs reaction, a 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .Aplicaciones Científicas De Investigación

Halogen Bonding and Crystal Structure

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrates unique properties in crystal structures due to its O...I halogen bonding interactions. This compound, along with its derivatives, forms infinite molecular chains in their crystal structures, connected by these halogen bonds. These molecular chains are further arranged in layers and interlinked by various interactions such as pi-pi stacking and C-H...O interactions. These structural characteristics have implications for the material's properties and potential applications in crystal engineering and molecular design (Bauer, Milić, & Modrić, 2009).

Antibacterial Properties

Although specific details about the antibacterial properties of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate are not directly provided, studies on similar quinolone compounds have revealed significant antibacterial activities. These studies indicate the potential of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate in this field, considering its structural similarity to these compounds (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Synthesis and Chemical Properties

The synthesis and chemical behavior of compounds similar to Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate have been explored extensively. These studies provide insights into the methodologies for synthesizing such compounds and their subsequent reactivity. This is crucial for understanding how to manipulate this compound for various scientific applications (Zahra, Khanfar, El-Abadelah, Thaher, El-Abadla, & Voelter, 2007).

Potential in Radiopharmaceutical Applications

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has been evaluated for its potential use in radiopharmaceutical applications, particularly in lung scintigraphy. Its high lung affinity, as shown in biological evaluations, suggests its potential as a novel radiopharmaceutical agent for lung perfusion imaging (Sakr, Motaleb, & Zaghary, 2014).

Mecanismo De Acción

The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen follows by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZATCMFCFASBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945553 | |

| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228728-23-2 | |

| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)

![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)

![5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)

![4-[2-(4-chlorophenyl)acetyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2770954.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)